molecular formula C7H4Cl2F2O3S B6611073 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 2870646-10-7

4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No.: B6611073
CAS No.: 2870646-10-7
M. Wt: 277.07 g/mol
InChI Key: URMACYKBLUBOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a chlorodifluoromethoxy (–OCF₂Cl) substituent at the para position of the benzene ring. Its molecular formula is C₇H₄Cl₂F₂O₃S, with a calculated molecular weight of 303.13 g/mol. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. The chlorodifluoromethoxy group combines electronegative chlorine and fluorine atoms, enhancing the compound's reactivity and influencing its physicochemical properties, such as lipophilicity and metabolic stability. This makes it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O3S/c8-7(10,11)14-5-1-3-6(4-2-5)15(9,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMACYKBLUBOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation with Chlorosulfonic Acid

The direct sulfonation of aromatic rings using chlorosulfonic acid (ClSO₃H) is a classical approach for introducing sulfonyl chloride groups. For 4-(chlorodifluoromethoxy)benzene derivatives, this method necessitates careful control of reaction conditions to achieve para-substitution relative to the electron-withdrawing chlorodifluoromethoxy (-OCHF₂Cl) group.

In a protocol adapted from the synthesis of 4-chlorobenzenesulfonyl chloride, chlorosulfonic acid reacts with 4-(chlorodifluoromethoxy)benzene in a halogenated solvent (e.g., dichloromethane) at 0–5°C. The electron-withdrawing nature of the -OCHF₂Cl group deactivates the ring, requiring prolonged reaction times (12–24 hours) and stoichiometric excess of ClSO₃H (3–4 equivalents). Post-reaction, the mixture is quenched with ice water, and the organic layer is separated. Azeotropic distillation with the solvent removes residual water, yielding anhydrous 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride in 65–70% purity.

Regioselectivity Challenges

The -OCHF₂Cl group directs electrophilic substitution to the meta position, complicating para-sulfonation. To circumvent this, pre-functionalized substrates or protective strategies may be employed. For instance, introducing a temporary ortho-directing group (e.g., nitro) prior to sulfonation and subsequent reduction could enhance para-selectivity, though this adds synthetic steps and reduces overall efficiency.

Conversion of Sulfonamides to Sulfonyl Chlorides

Late-Stage Functionalization Using Pyry-BF₄

A modern approach involves converting primary sulfonamides to sulfonyl chlorides under mild conditions. This method, demonstrated by selective NH₂ group activation, uses Pyry-BF₄ (1.1–1.3 equivalents) and MgCl₂ (2.05 equivalents) in tert-butanol at 60°C for 3 hours. For 4-(chlorodifluoromethoxy)benzenesulfonamide, this protocol achieves 75–80% conversion to the sulfonyl chloride without hydrolyzing the -OCHF₂Cl group.

Advantages Over Classical Methods

  • Functional Group Tolerance : Sensitive groups (e.g., esters, amines) remain intact, making this suitable for late-stage derivatization.

  • Scalability : Demonstrated with gram-scale reactions (85% yield), this method avoids harsh reagents like PCl₅ or SOCl₂.

Chlorination of Sulfonic Acids

Thionyl Chloride-Mediated Chlorination

Sulfonic acids can be converted to sulfonyl chlorides using thionyl chloride (SOCl₂). For 4-(chlorodifluoromethoxy)benzenesulfonic acid, refluxing with SOCl₂ (5 equivalents) in toluene for 6 hours yields the target compound. Catalytic dimethylformamide (DMF) accelerates the reaction, achieving 70–75% isolated yield.

Mechanistic Insight : SOCl₂ acts as both a chlorinating agent and a dehydrating agent, facilitating the conversion of -SO₃H to -SO₂Cl.

Alternative Synthetic Routes

Friedel-Crafts Sulfonylation

While less common, Friedel-Crafts reactions using sulfonyl chlorides and Lewis acids (e.g., AlCl₃) can introduce sulfonyl groups. However, the strong electron-withdrawing effect of -OCHF₂Cl inhibits electrophilic aromatic substitution, rendering this method impractical for the target compound.

Radical Sulfonylation

Emerging photoredox strategies enable radical-based sulfonylation. For example, aryl diazonium salts derived from 4-(chlorodifluoromethoxy)aniline react with sulfonyl chlorides under visible light irradiation. While promising, this method remains exploratory, with yields below 50%.

Comparative Analysis of Preparation Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Direct SulfonationClSO₃H, halogenated solvent, 0–5°C, 24h65–70Single-step; industrial feasibilityLow regioselectivity; excess reagent
Sulfonamide ConversionPyry-BF₄, MgCl₂, BuOH, 60°C, 3h75–80Mild conditions; scalableRequires sulfonamide precursor
Thionyl ChlorideSOCl₂, toluene, reflux, 6h70–75High purityCorrosive reagents; moisture-sensitive

Chemical Reactions Analysis

Types of Reactions

4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions involving this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Organic Synthesis

4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride serves as an important reagent in organic synthesis. It is primarily utilized for:

  • Sulfonylation Reactions : The compound can introduce sulfonyl groups into organic molecules, enhancing their reactivity and stability.
  • Protecting Groups : It acts as a protecting group for amines and alcohols during multi-step synthetic processes, allowing for selective reactions without undesired side products.

Table 1: Reaction Types Involving this compound

Reaction TypeDescription
SulfonylationIntroduction of sulfonyl groups into substrates
Nucleophilic SubstitutionReacts with nucleophiles to form sulfonamide derivatives
HydrolysisCan undergo hydrolysis to yield corresponding sulfonic acids

Pharmaceutical Applications

This compound is particularly significant in medicinal chemistry:

  • Drug Development : It is used in the synthesis of various pharmaceuticals, including those targeting vascular endothelial growth factor receptors (VEGFR), which are crucial in cancer treatment.
  • Synthesis of Bioactive Molecules : The compound's stability and reactivity facilitate the creation of complex biologically active molecules.

Case Study: VEGFR Inhibitors
Research has demonstrated that derivatives of this compound show promising activity against VEGFR-1 and VEGFR-2, making them potential candidates for anti-cancer drugs .

Material Science

In material science, this compound is employed to modify surfaces and create functional materials:

  • Polymer Chemistry : It can be used to synthesize polymers with specific functional groups that enhance properties such as adhesion and chemical resistance.
  • Coatings and Adhesives : The compound's reactive nature allows it to be incorporated into coatings that require enhanced durability and performance.

Safety Considerations

Due to its corrosive nature, handling this compound requires strict safety protocols:

  • Hazard Classification : Causes severe skin burns and eye damage. Proper personal protective equipment (PPE) should be worn.
  • Storage Conditions : Should be stored in a cool, dry place away from incompatible substances.

Mechanism of Action

The mechanism of action of 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Reactivity Features
This compound C₇H₄Cl₂F₂O₃S –OCF₂Cl (para) 303.13 High reactivity due to strong electron-withdrawing effects of Cl and F; moderate steric hindrance.
4-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride C₈H₇ClF₂O₃S –OCF₂H (para), –CH₃ (ortho) 280.65 Reduced reactivity compared to chlorodifluoromethoxy due to less electronegative –OCF₂H and steric hindrance from methyl group.
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃ClF₃O₂S –Cl (ortho), –CF₃ (para) 281.61 Enhanced electrophilicity from –CF₃ and –Cl; used in agrochemicals for stability under harsh conditions.
4'-Fluoro(1,1'-biphenyl)-4-sulfonyl chloride C₁₂H₈ClFO₂S –F (biphenyl para), –SO₂Cl (para) 286.71 Biphenyl group increases lipophilicity; fluorine enhances metabolic stability in drug candidates.
4-Isopropylbenzene-1-sulfonyl chloride C₉H₁₁ClO₂S –iPr (para) 218.70 Electron-donating isopropyl group lowers reactivity; used in non-demanding synthetic applications.

Biological Activity

4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride, also known by its CAS number 2870646-10-7, is a sulfonyl chloride compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with a chlorodifluoromethoxy group and a sulfonyl chloride functional group. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that sulfonyl chlorides, including this compound, exhibit various biological activities:

The mechanism of action for this compound likely involves the formation of covalent bonds with nucleophilic sites in target proteins or enzymes. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The sulfonyl chloride group is particularly reactive, allowing it to form stable complexes with amines and other nucleophiles .

Antimicrobial Studies

A study investigating the antimicrobial effects of various sulfonyl chlorides found that compounds similar to this compound exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy against specific pathogens .

Anticancer Activity

In a related study on phenyl sulfonate derivatives, compounds were evaluated for their antiproliferative activity against several cancer cell lines. Although direct studies on this compound are scarce, the findings suggest that similar compounds can disrupt cell cycle progression and induce apoptosis in cancer cells .

Comparative Analysis

The biological activity of this compound can be compared to other sulfonyl compounds in terms of potency and mechanism:

CompoundActivity TypeIC50 (µM)Notes
This compoundAntimicrobialTBDPotentially effective against bacteria
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonateAnticancer~0.5Inhibits cell growth in multiple lines
Schiff base complexesAntibacterial/Anti-inflammatory~10Effective against various pathogens

Q & A

Q. What are the optimal synthetic routes for 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride, and how can reaction conditions be controlled to improve yield?

Sulfonyl chlorides are typically synthesized via chlorosulfonation of aromatic precursors. For structurally related compounds (e.g., 4-phenoxybenzenesulfonyl chloride), reactions involve introducing sulfonyl chloride groups using chlorosulfonic acid or thionyl chloride under anhydrous conditions. A base such as pyridine or triethylamine is critical to neutralize HCl byproducts, which can otherwise quench the reaction . Temperature control (0–5°C during reagent addition) and inert atmospheres (N₂/Ar) are recommended to minimize side reactions.

Q. What purification methods are effective for isolating this compound, and how can residual solvents/byproducts be minimized?

Recrystallization from non-polar solvents (e.g., hexane or dichloromethane) is commonly used for sulfonyl chlorides. Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) may be required if impurities persist. Analytical techniques like HPLC or GC-MS should confirm purity (>95% by area normalization). Residual solvents (e.g., methylene chloride) can be removed via rotary evaporation under reduced pressure, followed by vacuum drying .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Store under inert gas (argon) in sealed, desiccated containers at 2–8°C. Use anhydrous solvents (e.g., dried THF or DCM) during reactions. For short-term use, aliquot small quantities to avoid repeated exposure to air .

Advanced Research Questions

Q. What strategies can resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from solvent polarity, steric effects, or competing mechanisms. For example, in DMF (polar aprotic solvent), sulfonyl chloride reactivity increases due to enhanced electrophilicity, while in THF, steric hindrance from bulky substituents may dominate. Systematic solvent screens, kinetic studies (e.g., monitoring via ¹⁹F NMR), and computational modeling (DFT for transition-state analysis) can clarify mechanisms .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways (e.g., coupling reactions)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as sulfonyl chloride’s electrophilicity and resonance stabilization. PubChem data (bond lengths, angles) for analogous compounds (e.g., 4-bromo-3-chloro-2-fluorobenzenesulfonyl chloride) provide baseline parameters for simulations . Pair these with Hammett σ constants to predict substituent effects on reaction rates.

Q. What analytical techniques are most effective for characterizing degradation products under varying pH conditions?

Hydrolysis products (e.g., sulfonic acids) can be identified via LC-MS (ESI-negative mode) and ¹H/¹³C NMR. For example, acidic conditions (pH < 2) accelerate hydrolysis, while neutral/basic conditions may stabilize intermediates. Compare with reference spectra from databases like NIST Chemistry WebBook .

Methodological Considerations

Q. How to design kinetic studies to evaluate the compound’s stability in different solvents?

Conduct time-resolved UV-Vis spectroscopy (λ = 250–300 nm for sulfonyl chloride absorption) to track decomposition. Use pseudo-first-order kinetics by maintaining excess solvent. For example, in acetonitrile, monitor half-life (t₁/₂) at 25°C and compare with Arrhenius plots from elevated temperatures .

Q. What precautions are necessary when scaling up reactions involving this compound?

Exothermic reactions during chlorosulfonation require jacketed reactors with temperature control (−10°C to 25°C). Use quenching solutions (e.g., ice-cold sodium bicarbonate) to neutralize excess reagent. Safety protocols should include fume hoods, PPE (acid-resistant gloves), and real-time gas monitoring for HCl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.